4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine
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Overview
Description
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole derivative, followed by its attachment to the piperidine ring through a nucleophilic substitution reaction. The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Various substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole and sulfonyl groups suggests possible interactions with biological targets.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring could participate in hydrogen bonding or π-π interactions, while the sulfonyl group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-phenylpiperidine
- 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine
Uniqueness
Compared to similar compounds, 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine stands out due to the presence of both the dimethylphenyl and sulfonyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-14-5-6-19(11-15(14)2)25(23,24)21-9-7-18(8-10-21)13-22-17(4)12-16(3)20-22/h5-6,11-12,18H,7-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUURHFDEKVEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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